molecular formula C8H7NO B147131 2-Methoxybenzonitrile CAS No. 6609-56-9

2-Methoxybenzonitrile

Cat. No.: B147131
CAS No.: 6609-56-9
M. Wt: 133.15 g/mol
InChI Key: FSTPMFASNVISBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxybenzonitrile, also known as o-methoxybenzonitrile, is an organic compound with the molecular formula C8H7NO. It is a colorless to pale yellow liquid with a faint aromatic odor. This compound is slightly soluble in water and has a melting point of 24.5°C and a boiling point of 135°C at 12 mm Hg .

Mechanism of Action

Pharmacokinetics

It is slightly soluble in water, which may affect its absorption and distribution in the body .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Methoxybenzonitrile. For instance, its stability may be affected by temperature and light exposure. It is recommended to store the compound in a sealed container at room temperature .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methoxybenzonitrile can be synthesized through several methods. One common method involves the reaction of o-anisidine with sodium nitrite to form a diazonium salt, which is then reacted with lead cyanide in the presence of benzene. The mixture is subjected to steam distillation, and the benzene layer is separated, dried, and distilled under reduced pressure to obtain this compound .

Industrial Production Methods: In industrial settings, this compound is often produced through the reaction of o-anisaldehyde with hydroxylamine hydrochloride to form o-anisaldoxime, which is then dehydrated using phosphorus oxychloride to yield this compound .

Chemical Reactions Analysis

Types of Reactions: 2-Methoxybenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Methoxybenzonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

    Medicine: It is used in the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer compounds.

    Industry: It is used in the production of dyes, fragrances, and polymers

Comparison with Similar Compounds

  • 2-Cyanoanisole
  • 4-Methoxybenzonitrile
  • 3-Methoxybenzonitrile

Comparison: 2-Methoxybenzonitrile is unique due to its ortho-substitution pattern, which influences its reactivity and physical properties. Compared to 4-methoxybenzonitrile, which has the methoxy group in the para position, this compound exhibits different reactivity in substitution reactions due to the electron-donating effects of the methoxy group being closer to the nitrile group .

Properties

IUPAC Name

2-methoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO/c1-10-8-5-3-2-4-7(8)6-9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSTPMFASNVISBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10216291
Record name 2-Methoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10216291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6609-56-9
Record name 2-Methoxybenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6609-56-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methoxybenzonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006609569
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10216291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methoxybenzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.026.872
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of compound 3 (237 mg, 1.00 mmol), 3-thiophene boronic acid (128 mg, 1.00 mmol), Pd(PPh3)4 (58 mg, 0.05 mmol, 5 mol %) and aqueous Na2CO3 (0.4 M, 5 mL, 2.00 mmol) in acetonitrile (5 mL) was heated to reflux for 75 Min. After cooling to RT, CH2Cl2 (10 mL) was added and the phases were separated. The aqueous phase was extracted with CH2Cl2 (2×10 mL), and the combined organic extracts were dried over MgSO4 and concentrated in vacuo. Chromatography over silica (EtOAc in hexanes, 0-20%) afforded compound 4 (132 mg, 55%) as a yellow oil. LC/MS (10-99%) m/z: 241, retention time: 3.61 min. 1H-NMR (400 MHz, DMSO): δ 7.98 (s, 1H), 7.65 (m, 1H), 7.57 (m, 1H), 7.17 (m, 1H), 2.86 (s, 6H).
[Compound]
Name
compound 3
Quantity
237 mg
Type
reactant
Reaction Step One
Quantity
128 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
58 mg
Type
catalyst
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Yield
55%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methoxybenzonitrile
Reactant of Route 2
2-Methoxybenzonitrile
Reactant of Route 3
Reactant of Route 3
2-Methoxybenzonitrile
Reactant of Route 4
Reactant of Route 4
2-Methoxybenzonitrile
Reactant of Route 5
Reactant of Route 5
2-Methoxybenzonitrile
Reactant of Route 6
Reactant of Route 6
2-Methoxybenzonitrile
Customer
Q & A

Q1: What are the key structural features of 2-Methoxybenzonitrile revealed by computational studies?

A1: Density Functional Theory (DFT) calculations have been instrumental in elucidating the structural characteristics of this compound [, , ]. These studies provided insights into the molecule's equilibrium geometric structure, including bond lengths, bond angles, and dihedral angles. Researchers have employed different DFT methods, such as B3LYP, in conjunction with basis sets like 6-311++G (2d,p), to achieve accurate structural predictions []. These computational insights are crucial for understanding the molecule's reactivity, interactions with other molecules, and potential applications.

Q2: How does the structure of this compound relate to its spectroscopic properties?

A2: The structural features of this compound directly influence its spectroscopic behavior. Researchers have investigated this relationship using both experimental and theoretical techniques. For instance, Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectra of this compound have been recorded and analyzed using DFT calculations []. By comparing experimental spectra with theoretical predictions, scientists can gain a deeper understanding of how the molecule's structure influences its vibrational modes, ultimately contributing to its unique spectroscopic fingerprint.

Q3: What potential applications of this compound have been explored based on its structural and electronic properties?

A3: Computational studies suggest that this compound possesses properties relevant for non-linear optical (NLO) applications, particularly frequency doubling and Second Harmonic Generation (SHG) []. This is attributed to the molecule's electronic structure and polarizability, as revealed by DFT calculations. While experimental verification is needed, these findings highlight the potential of this compound as a material for optoelectronic devices and other technologies that rely on NLO phenomena.

Q4: How has this compound been utilized in synthetic chemistry?

A4: this compound serves as a valuable building block in organic synthesis. For example, it can react with 9-trimethylsilylfluorenyl lithium to yield N-[(9H-Fluoren-9-ylidene)(2-methoxyphenyl)methyl]-1,1,1-trimethylsilanamine []. This reaction highlights the reactivity of the nitrile group in this compound and its potential for forming complex molecules with distinct structural features. Understanding these reactions and their products can pave the way for developing new synthetic methodologies and materials.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.